Cas no 64180-96-7 (2,4,6-Decatrienoicacid,9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7ba,8a,9b,9aa(2Z,4E)]]- (9CI))

2,4,6-Decatrienoicacid,9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7ba,8a,9b,9aa(2Z,4E)]]- (9CI) structure
64180-96-7 structure
Nome do Produto:2,4,6-Decatrienoicacid,9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7ba,8a,9b,9aa(2Z,4E)]]- (9CI)
N.o CAS:64180-96-7
MF:C32H42O7
MW:538.67169046402
CID:518977

2,4,6-Decatrienoicacid,9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7ba,8a,9b,9aa(2Z,4E)]]- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 2,4,6-Decatrienoicacid,9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7ba,8a,9b,9aa(2Z,4E)]]- (9CI)
    • 2,4,6-Decatrienoicacid,9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7b
    • Euphorbia factor Ti2
    • Inchi: InChI=1S/C32H42O7/c1-7-8-9-10-11-12-13-14-26(35)39-32-28(30(32,5)6)25-17-22(18-33)16-23-24(15-19(2)27(23)36)31(25,37)20(3)29(32)38-21(4)34/h9-15,17,20,23-25,28-29,33,37H,7-8,16,18H2,1-6H3
    • Chave InChI: HZIPPZZEKIZPCY-UHFFFAOYSA-N
    • SMILES: [H][C@]12CC(CO)=C[C@@]3([H])[C@]4([H])C(C)(C)[C@]4(OC(=O)\C=C/C=C/C=C/CCC)[C@H](OC(C)=O)[C@@H](C)[C@]3(O)[C@]1([H])C=C(C)C2=O

Propriedades Computadas

  • Massa Exacta: 538.29316
  • Massa monoisotópica: 538.293
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 39
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 1170
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 3
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 110A^2
  • XLogP3: 3.754

Propriedades Experimentais

  • Densidade: 1.21
  • Ponto de ebulição: 654.1°C at 760 mmHg
  • Ponto de Flash: 204.3°C
  • Índice de Refracção: 1.58
  • PSA: 110.13

2,4,6-Decatrienoicacid,9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester, [1aR-[1aa,1bb,4ab,7aa,7ba,8a,9b,9aa(2Z,4E)]]- (9CI) Literatura Relacionada

Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.